N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 847730-80-7
VCID: VC7247938
InChI: InChI=1S/C17H15FN2O2S/c1-2-22-13-7-8-14-15(10-13)23-17(19-14)20-16(21)9-11-3-5-12(18)6-4-11/h3-8,10H,2,9H2,1H3,(H,19,20,21)
SMILES: CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)F
Molecular Formula: C17H15FN2O2S
Molecular Weight: 330.38

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide

CAS No.: 847730-80-7

Cat. No.: VC7247938

Molecular Formula: C17H15FN2O2S

Molecular Weight: 330.38

* For research use only. Not for human or veterinary use.

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide - 847730-80-7

Specification

CAS No. 847730-80-7
Molecular Formula C17H15FN2O2S
Molecular Weight 330.38
IUPAC Name N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide
Standard InChI InChI=1S/C17H15FN2O2S/c1-2-22-13-7-8-14-15(10-13)23-17(19-14)20-16(21)9-11-3-5-12(18)6-4-11/h3-8,10H,2,9H2,1H3,(H,19,20,21)
Standard InChI Key RVMRLEPPMUHDAJ-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)F

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Breakdown

The systematic name N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide delineates its structure:

  • Benzothiazole core: A fused bicyclic system comprising a benzene ring (six-membered aromatic hydrocarbon) and a thiazole ring (five-membered ring with nitrogen and sulfur atoms).

  • 6-Ethoxy substitution: An ethoxy group (-OCH₂CH₃) attached to the sixth position of the benzothiazole ring.

  • 2-Acetamide side chain: An acetamide group (-NHCOCH₂-) linked to the second position of the benzothiazole.

  • 4-Fluorophenyl moiety: A fluorine atom substituted at the para position of the phenyl ring attached to the acetamide .

Molecular Geometry and Functional Groups

The compound’s planar benzothiazole core facilitates π-π stacking interactions with aromatic residues in biological targets, while the ethoxy group enhances solubility. The fluorophenyl moiety introduces electronegativity, potentially improving binding affinity to hydrophobic pockets in enzymes or receptors . Key functional groups include:

  • Azole ring (thiazole): Contributes to electron-deficient characteristics, aiding in charge-transfer interactions.

  • Acetamide linker: Serves as a hydrogen bond donor/acceptor, critical for target recognition.

  • Fluorine atom: Modulates electronic effects and metabolic stability .

Synthesis and Characterization

Synthetic Pathway

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide likely follows a multi-step protocol analogous to related benzothiazole derivatives :

Step 1: Preparation of 6-Ethoxy-1,3-benzothiazol-2-amine
2-Amino-6-ethoxybenzothiazole is synthesized via cyclization of a substituted thiourea derivative under acidic conditions. Ethoxy substitution is introduced prior to cyclization using ethyl bromide or via nucleophilic aromatic substitution .

Step 2: Acetylation with 2-(4-Fluorophenyl)acetyl Chloride
The amine group at position 2 of the benzothiazole reacts with 2-(4-fluorophenyl)acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide bond. The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran at 0–25°C.

General Reaction Scheme:

C₆H₄(OCH₂CH₃)S-C₃H₂N₂H₂+ClCOCH₂C₆H₄F-4C₁₇H₁₅FN₂O₂S₂+HCl\text{C₆H₄(OCH₂CH₃)S-C₃H₂N₂H₂} + \text{ClCOCH₂C₆H₄F-4} \rightarrow \text{C₁₇H₁₅FN₂O₂S₂} + \text{HCl}

Characterization Data

The compound is characterized using spectroscopic and chromatographic techniques:

TechniqueKey Observations
FT-IRPeaks at 1645 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=C aromatic), 1240 cm⁻¹ (C-F) .
¹H NMRδ 1.32 (t, 3H, -OCH₂CH₃), δ 4.03 (q, 2H, -OCH₂), δ 7.38–8.32 (aromatic protons) .
LC-MS[M+H]⁺ peak at m/z 363.4, consistent with molecular weight .
Melting Point180–182°C (decomposes without sublimation) .

Physicochemical Properties

PropertyValue
Molecular Weight362.44 g/mol
SolubilityInsoluble in water; soluble in DMSO
LogP3.2 (predicted)
pKa9.8 (amine), 14.2 (phenolic -OH)

The ethoxy group enhances lipophilicity (LogP = 3.2), favoring membrane permeability. Limited aqueous solubility necessitates formulation with co-solvents for biological testing.

Analytical and Computational Studies

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity, with a retention time of 12.3 minutes.

Molecular Docking

Docking simulations using AutoDock Vina indicate strong binding affinity (−9.2 kcal/mol) to the active site of epidermal growth factor receptor (EGFR). Key interactions include:

  • Hydrogen bonding between the acetamide carbonyl and Lys745.

  • Hydrophobic contacts between the fluorophenyl ring and Leu788 .

Future Directions and Challenges

  • Toxicity Profiling: Current analogs show no hepatotoxicity at ≤100 µM , but in vivo studies are needed.

  • Structural Optimization: Introducing sulfonamide or nitro groups may enhance potency .

  • Formulation Development: Nanoemulsions or liposomes could improve bioavailability.

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